Cas no 2709426-80-0 ((2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane)
(2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL24122767
- F92193
- 2709426-80-0
- MFCD34765266
- (2-BROMO-4-CHLORO-3-FLUOROPHENYL)(METHYL)SULFANE
- (2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane
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- Inchi: 1S/C7H5BrClFS/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,1H3
- InChI Key: FZHBYZVPDPCFNC-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=CC=1SC)Cl)F
Computed Properties
- Exact Mass: 253.89679g/mol
- Monoisotopic Mass: 253.89679g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 25.3Ų
(2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB610864-250mg |
(2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane; . |
2709426-80-0 | 250mg |
€355.80 | 2024-07-24 | ||
| abcr | AB610864-1g |
(2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane; . |
2709426-80-0 | 1g |
€659.60 | 2024-07-24 | ||
| abcr | AB610864-5g |
(2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane; . |
2709426-80-0 | 5g |
€2218.40 | 2024-07-24 |
(2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane Suppliers
(2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on (2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane
Introduction to (2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane (CAS No. 2709426-80-0)
(2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane (CAS No. 2709426-80-0) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique bromine, chlorine, and fluorine substitutions on the phenyl ring, offers a range of potential applications in drug discovery and development.
The molecular structure of (2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane is particularly noteworthy for its sulfur bridge between the substituted phenyl ring and the methyl group. This structural feature contributes to its chemical stability and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.
Recent studies have highlighted the importance of halogenated compounds in drug design, particularly those with bromine, chlorine, and fluorine substituents. These elements can significantly influence the pharmacokinetic properties of a molecule, such as its solubility, metabolic stability, and binding affinity to target proteins. (2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane serves as an excellent example of how these substituents can be strategically incorporated to enhance the therapeutic potential of a compound.
In the context of medicinal chemistry, (2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane has been explored for its potential as a lead compound in the development of new therapeutic agents. Its unique combination of halogen substituents and sulfur functionality makes it an attractive candidate for optimizing drug-like properties. For instance, researchers have utilized this compound as a starting point for synthesizing derivatives with improved bioavailability and reduced toxicity.
Clinical trials involving compounds derived from (2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane have shown promising results in various therapeutic areas. One notable application is in the treatment of neurological disorders, where derivatives of this compound have demonstrated neuroprotective effects. Additionally, there is growing interest in its potential use as an anti-inflammatory agent due to its ability to modulate key inflammatory pathways.
The synthetic versatility of (2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane also makes it a valuable tool in combinatorial chemistry and high-throughput screening. Its ability to undergo a wide range of chemical transformations allows researchers to rapidly generate large libraries of structurally diverse compounds for biological evaluation. This has led to the discovery of several novel hits with potential therapeutic applications.
From a safety perspective, it is important to note that while (2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane is not classified as a hazardous material, proper handling and storage protocols should be followed to ensure workplace safety. Researchers should adhere to standard laboratory practices and use appropriate personal protective equipment when working with this compound.
In conclusion, (2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane (CAS No. 2709426-80-0) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and versatile synthetic properties make it an invaluable tool for drug discovery and development. As research continues to uncover new applications and derivatives, this compound is poised to play a crucial role in advancing therapeutic options for various diseases and conditions.
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